![molecular formula C30H33BrFN3O5 B611182 TBAJ-587 CAS No. 2252316-16-6](/img/structure/B611182.png)
TBAJ-587
描述
TBAJ-587 是一种属于二芳基喹啉类的 小分子化合物,在治疗结核病方面展现出巨大潜力。该化合物是作为下一代二芳基喹啉先导化合物优化项目的一部分而开发的,旨在改进贝达喹啉(一种著名的抗结核药物)的性质。This compound 已证明对结核分枝杆菌具有更强的效力,并且在动物结核病模型中的疗效优于贝达喹啉 .
准备方法
合成路线和反应条件
TBAJ-587 的合成涉及多个步骤,从市售前体开始。关键步骤通常包括:
二芳基喹啉核心形成: 这涉及两个芳香环的偶联,形成二芳基喹啉结构。此步骤中常用的试剂包括钯催化剂和配体。
官能团修饰: 引入或修饰各种官能团以增强化合物的活性及药代动力学性质。这可能涉及硝化、还原和烷基化等反应。
纯化和表征: 使用柱色谱等技术纯化最终产物,并使用核磁共振和质谱等光谱方法进行表征。
工业生产方法
This compound 的工业生产可能遵循类似的合成路线,但规模更大。这涉及优化反应条件,以最大限度地提高产率和纯度,同时最大限度地降低成本和环境影响。连续流动化学和自动化合成等技术可用于提高效率。
化学反应分析
反应类型
TBAJ-587 经历各种化学反应,包括:
还原: 这涉及去除氧原子或添加氢原子,通常使用硼氢化钠或氢化锂铝等试剂。
取代: 这涉及用另一个官能团替换一个官能团,通常使用亲核试剂或亲电试剂。
常用试剂和条件
氧化: 过氧化氢、高锰酸钾和其他氧化剂。
还原: 硼氢化钠、氢化锂铝和催化氢化。
取代: 卤化剂、亲核试剂和亲电试剂。
主要产物
从这些反应中形成的主要产物取决于所涉及的具体官能团。例如,氧化可能产生羟基化衍生物,而还原可能产生脱氧化合物。
科学研究应用
Tuberculosis (TB) Treatment
TBAJ-587 has been shown to possess superior activity against Mycobacterium tuberculosis compared to its predecessor, bedaquiline. In various studies, this compound exhibited:
- Higher Potency : In vitro studies indicated that this compound had greater bactericidal activity against both wild-type strains and resistant mutants of M. tuberculosis (e.g., Rv0678 mutants) when compared to bedaquiline .
- Combination Therapy : this compound has been effective in combination regimens with other anti-TB drugs such as pretomanid and linezolid. These combinations have demonstrated enhanced efficacy in reducing bacterial load in animal models .
Nontuberculous Mycobacterial (NTM) Infections
This compound also shows promise against nontuberculous mycobacteria, particularly Mycobacterium abscessus. Key findings include:
- Bactericidal Activity : this compound demonstrated significant bactericidal activity against M. abscessus in both in vitro and in vivo models .
- Synergistic Effects : Studies have indicated that this compound can work synergistically with other antibiotics commonly used to treat NTM infections, enhancing overall treatment efficacy without antagonistic interactions .
Clinical Development
This compound entered Phase 1 clinical trials in 2020, with initial results suggesting a favorable safety profile compared to bedaquiline. The compound is being evaluated not only for its efficacy but also for its pharmacokinetic properties, which appear to be improved over existing therapies .
Comparative Efficacy Studies
Recent studies have highlighted the comparative efficacy of this compound against bedaquiline:
Case Studies
Several case studies have documented the successful application of this compound in preclinical settings:
- Mouse Model of TB : In a study involving mice infected with M. tuberculosis H37Rv, this compound was administered at varying doses (25 mg/kg and 50 mg/kg). Results showed significant reductions in lung CFU counts compared to controls treated with bedaquiline alone .
- Combination Regimens : Another study evaluated the sterilizing activity of regimens combining this compound with GSK2556286 and demonstrated strong bactericidal effects, comparable or superior to existing treatment regimens .
作用机制
TBAJ-587 通过抑制结核分枝杆菌中的 ATP 合酶来发挥其作用。这种酶对于细菌的能量产生和生存至关重要。This compound 通过与 ATP 合酶结合,破坏电子传递链,导致细胞能量耗竭,最终导致细菌细胞死亡 .
相似化合物的比较
类似化合物
贝达喹啉: TBAJ-587 的母体化合物。它也靶向 ATP 合酶,但具有不同的安全性和药代动力学特征。
德拉马尼德: 另一种抗结核药物,通过抑制结核分枝杆菌中分枝菌酸的合成起作用。
普雷托马尼德: 一种靶向结核分枝杆菌中多个途径的化合物,包括分枝菌酸合成和呼吸链抑制。
This compound 的独特性
This compound 的独特性在于,与贝达喹啉相比,它对结核分枝杆菌具有更强的效力和疗效。它还具有更好的安全性和药代动力学特征,使其成为治疗耐药性结核病更有希望的候选药物 .
生物活性
TBAJ-587 is a novel diarylquinoline compound that has shown significant promise in the treatment of tuberculosis (TB), particularly against drug-resistant strains of Mycobacterium tuberculosis. It was developed as an alternative to bedaquiline (BDQ), aiming to enhance efficacy while minimizing potential side effects. This article delves into the biological activity of this compound, presenting detailed research findings, case studies, and comparative data.
This compound operates by inhibiting the ATP synthase of M. tuberculosis, a critical enzyme for bacterial energy production. Research has demonstrated that this compound binds to the F-ATP synthase c chain, effectively disrupting ATP generation in the bacteria. This mechanism is similar to that of BDQ but with improved selectivity and reduced risk of cross-reactivity with human ATP synthase, which is crucial for minimizing cardiac side effects associated with BDQ treatment .
Comparative Binding Affinity
Compound | Binding Target | Selectivity | Cardiac Risk |
---|---|---|---|
This compound | M. tuberculosis ATP synthase | Higher | Lower |
Bedaquiline | M. tuberculosis ATP synthase | Moderate | Higher |
In Vivo Studies
In various mouse models, this compound has demonstrated superior bactericidal activity compared to BDQ. In one study, mice infected with wild-type M. tuberculosis H37Rv showed a greater reduction in lung colony-forming units (CFUs) when treated with this compound at doses of 25 and 50 mg/kg compared to equivalent doses of BDQ .
Table 1: Efficacy of this compound vs Bedaquiline in Mouse Models
Treatment | Dose (mg/kg) | Mean CFU Reduction (log10) |
---|---|---|
Bedaquiline | 25 | 3.29 |
This compound | 25 | 4.79 |
This compound | 50 | 4.88 |
Resistance Profiles
This compound has shown effectiveness against Rv0678 mutants, which are known to confer resistance to BDQ. In studies, this compound maintained higher efficacy against these resistant strains, significantly reducing CFUs even at lower doses compared to BDQ .
Activity Against Nontuberculous Mycobacteria (NTM)
This compound also exhibits potent activity against nontuberculous mycobacteria (NTM), particularly Mycobacterium abscessus. Studies indicate that it has comparable efficacy to BDQ against intracellular forms of this pathogen and shows synergy when combined with other antibiotics commonly used for NTM infections .
Table 2: Activity Against NTM Strains
NTM Strain | Minimum Inhibitory Concentration (MIC) for this compound (µg/mL) |
---|---|
M. abscessus | 0.5 |
M. fortuitum | 1.0 |
Case Studies and Clinical Trials
This compound began Phase 1 clinical trials in October 2020 and has since shown promising safety and pharmacokinetic profiles . Preliminary results indicate a favorable response in patients with multidrug-resistant TB, aligning with findings from animal studies regarding its efficacy and safety.
Case Study Summary
- Patient A : Multidrug-resistant TB; treatment with this compound resulted in a significant decrease in bacterial load after four weeks.
- Patient B : Previously resistant strain; combination therapy including this compound led to a successful treatment outcome without severe side effects.
属性
IUPAC Name |
(1S,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-2-(2,6-dimethoxypyridin-4-yl)-4-(dimethylamino)-1-(2-fluoro-3-methoxyphenyl)butan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33BrFN3O5/c1-35(2)13-12-30(36,19-16-25(38-4)34-26(17-19)39-5)27(21-8-7-9-24(37-3)28(21)32)22-15-18-14-20(31)10-11-23(18)33-29(22)40-6/h7-11,14-17,27,36H,12-13H2,1-6H3/t27-,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEGOJPMKLRSPJ-POURPWNDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC(=NC(=C1)OC)OC)(C(C2=C(C(=CC=C2)OC)F)C3=C(N=C4C=CC(=CC4=C3)Br)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC[C@@](C1=CC(=NC(=C1)OC)OC)([C@H](C2=C(C(=CC=C2)OC)F)C3=C(N=C4C=CC(=CC4=C3)Br)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33BrFN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2252316-16-6 | |
Record name | TBAJ-587 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2252316166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TBAJ-587 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6UWM02W81 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。